Boc-L-Ala-O-CH2-Ph-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Ala-O-CH2-Ph-CH2-COOH, also known as tert-Butoxycarbonyl-L-alanine benzyl ester, is a synthetic amino acid derivative. It is widely employed in peptide synthesis and various biochemical applications. The compound has a molecular formula of C17H23NO6 and a molecular weight of 337.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-O-CH2-Ph-CH2-COOH typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ala-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection
Major Products Formed
Hydrolysis: The major products are L-alanine and benzyl alcohol.
Deprotection: The major product is L-alanine
Scientific Research Applications
Boc-L-Ala-O-CH2-Ph-CH2-COOH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Boc-L-Ala-O-CH2-Ph-CH2-COOH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the free amine, which can then participate in further biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Val-O-CH2-Ph-CH2-COOH: Similar to Boc-L-Ala-O-CH2-Ph-CH2-COOH but with a valine residue instead of alanine.
Boc-L-Leu-O-CH2-Ph-CH2-COOH: Contains a leucine residue instead of alanine
Uniqueness
This compound is unique due to its specific amino acid residue (L-alanine) and its application in peptide synthesis. The Boc protection and benzyl ester functionalities make it a versatile intermediate in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGAZVMCBSPCK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.